![molecular formula C5H11N3O2 B1677426 m-PEG2-Azide CAS No. 215181-61-6](/img/structure/B1677426.png)
m-PEG2-Azide
Overview
Description
m-PEG2-Azide, also known as 1-azido-2-(2-methoxyethoxy)ethane, is a polyethylene glycol-based compound. It is widely used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and other bioconjugation applications. The azide group in this compound is highly reactive and can undergo click chemistry reactions, making it a valuable tool in various scientific fields .
Mechanism of Action
Target of Action
m-PEG2-Azide is a PEG-based PROTAC linker . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups . These targets play a crucial role in the synthesis of PROTACs .
Mode of Action
This compound interacts with its targets through a process known as click chemistry . It contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Additionally, it can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
It’s known that protacs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This suggests that this compound, as a PROTAC linker, may influence this pathway.
Result of Action
Given its role as a protac linker, it’s reasonable to infer that its action would result in the degradation of target proteins via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG2-Azide typically involves the reaction of polyethylene glycol with sodium azide. The process begins with the activation of the terminal hydroxyl group of polyethylene glycol using a suitable leaving group, such as tosylate or mesylate. This intermediate is then reacted with sodium azide to form this compound. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: m-PEG2-Azide undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, particularly with alkyl halides, to form alkyl azides.
Click Chemistry:
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas.
Major Products:
Nucleophilic Substitution: Alkyl azides.
Click Chemistry: 1,2,3-Triazoles.
Reduction: Primary amines.
Scientific Research Applications
Click Chemistry
m-PEG2-Azide is extensively used in click chemistry to create stable triazole linkages. This property allows for the efficient conjugation of various biomolecules, enabling the formation of complex molecular architectures essential for drug development and materials science .
Bioconjugation
The compound plays a crucial role in bioconjugation chemistry, where it is utilized to modify proteins and nucleic acids. This modification enhances the solubility and stability of biomolecules, improving their pharmacological properties such as bioavailability and resistance to degradation .
Case Study: Targeted Drug Delivery
A study demonstrated that azido-functionalized polyethylene glycol derivatives can be incorporated into nanoparticle systems for targeted drug delivery. The incorporation of this compound significantly improved the circulation half-life and reduced immunogenicity in vivo .
Synthesis of PROTACs
This compound serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation through the ubiquitin-proteasome system. This application is particularly valuable in cancer research, where selective degradation of oncogenic proteins can lead to therapeutic advancements .
Polymer Science
In polymer science, this compound is used to produce functionalized polymers with specific properties. Its ability to undergo nucleophilic substitution reactions allows for the creation of diverse polymeric materials tailored for various industrial applications .
Comparison with Similar Compounds
m-PEG2-Azide can be compared with other azide-containing compounds, such as:
m-PEG3-Azide: Similar to this compound but with an additional ethylene glycol unit, providing increased flexibility and length.
m-PEG4-Azide: Contains two additional ethylene glycol units, offering even greater flexibility and length.
Alkyl Azides: Simple alkyl chains with an azide group, used in similar nucleophilic substitution and click chemistry reactions
The uniqueness of this compound lies in its polyethylene glycol backbone, which imparts water solubility, biocompatibility, and flexibility, making it highly suitable for biological and medical applications .
Biological Activity
m-PEG2-Azide is a specialized compound utilized in various biochemical applications, particularly in the field of drug discovery and development. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and practical applications in research.
This compound is a polyethylene glycol (PEG) derivative that features an azide functional group. The structure can be represented as follows:
- Chemical Name: this compound
- Molecular Formula: CHON (where typically refers to the number of ethylene glycol units)
- Functional Groups: Azide group (-N₃), PEG moiety
The azide group allows for participation in click chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient method for bioconjugation and labeling.
The biological activity of this compound primarily stems from its ability to facilitate the conjugation of biomolecules through click chemistry. This process can be utilized for:
- Targeted Drug Delivery: By attaching therapeutic agents to specific targets, this compound enhances the delivery efficacy while minimizing side effects.
- Biomolecule Labeling: It can be employed to label proteins or nucleic acids for visualization and tracking in biological systems.
Research Findings
Recent studies have highlighted the utility of this compound in various applications:
- Bioconjugation Efficiency:
- In Vivo Applications:
- Case Studies:
Data Table: Comparative Analysis of this compound
Property | This compound | Other PEG Derivatives |
---|---|---|
Molecular Weight | Varies with n (e.g., 500 Da) | Varies |
Solubility | High in aqueous solutions | High in aqueous solutions |
Reactivity | High (CuAAC) | Moderate |
Application | Drug delivery, labeling | Drug delivery, stabilization |
Properties
IUPAC Name |
1-azido-2-(2-methoxyethoxy)ethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-9-4-5-10-3-2-7-8-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDZFVNIVMSPEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89485-61-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89485-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201212327 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89485-61-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201212327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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